molecular formula C4H6B10O2 B1496802 1,7-Bis(hydroxymethyl)-M-carborane CAS No. 23924-78-9

1,7-Bis(hydroxymethyl)-M-carborane

Cat. No.: B1496802
CAS No.: 23924-78-9
M. Wt: 194.2 g/mol
InChI Key: XRTQBVWBEBSKJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,7-Bis(hydroxymethyl)-M-carborane involves the reaction of carboxyl-terminated liquid fluoropolymer with 1,7-bis(hydroxy)-carborane using the Steglich reaction. The resulting product is a brown, viscous substance at room temperature. To cure it, HDI Trimer serves as a curing agent, leading to improved mechanical properties and thermal stability .


Chemical Reactions Analysis

  • Acidification : By reacting with dilute hydrochloric acid, it forms 1,7-bis(hydroxymethyl)carborane , a precursor in its synthesis .


Physical and Chemical Properties Analysis

  • Carbon Residue Rate : Increases from 35% to 58% after curing .

Scientific Research Applications

Synthesis and Thermal Degradation Mechanism of Polyorganocarboranesiloxanes

Research has demonstrated an efficient method for preparing 1,7-bis(hydroxymethyl)-m-carborane monomers for high-temperature applications. The study highlights its role in creating elastomers with enhanced thermal stability and oxidative stability in high-temperature environments, significantly higher than linear polymers (Lou et al., 2017).

Synthesis and Properties of Polyorganosiloxanes

Investigations into the reaction of this compound with α,ω-bis(dimethylamino)- and α,ω-diaminooligodiorganosiloxanes indicate the formation of polydiorganosiloxanes. This process allows for alteration in the mechanical properties of polymers, offering broad applications in material sciences (Izmailov et al., 1983).

Reactions with Organosilanes

This compound has been used to develop effective methods for producing derivatives like 1-methoxy(dimethyl)silylmethyl-m-carborane, demonstrating its versatile reactivity and potential for producing diverse chemical compounds (Izmaylov et al., 2018).

Novel Bisphenol-Type Phenolic Resin Synthesis

Research into the synthesis of 1,7-bis(4-hydroxyphenyl)-m-carborane for advanced resin applications has shown its ability to create high char yield products at elevated temperatures. This finding suggests potential applications in heat-resistant materials and aerospace industries (Qi Shi-chen, 2014).

Enhancing Thermal Stability of Adhesives

Modification of organosilicon compositions with bis(hydroxymethyl)carborane has been found to increase the strength and thermal resistance of adhesive composites, suggesting applications in high-temperature environments (Petrova et al., 2014).

Improving Polymer Thermal Stability

Incorporation of 1,7-di(oxymethyl)-m-carborane into polyimide binding has shown significant improvements in the thermal stability of the resulting compositions, indicating potential for high-performance materials in various industrial applications (Korneychuk et al., 2020).

Mechanism of Action

  • As an Antioxidant : In natural sources like turmeric and torch ginger, it exhibits antioxidant activity .

Properties

InChI

InChI=1S/C4H6B10O2/c15-1-3-5-4(2-16,7-11-10-6-3)9-13-14-12-8-3/h15-16H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTQBVWBEBSKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]1[B][B]C2([B][B][B][B]C([B]2)([B][B]1)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6B10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23924-78-9
Record name 1,7-Bis(hydroxymethyl)-1,7-dicarba-closo-dodecaborane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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